エピアンドロステロングルクロン酸

概要

説明

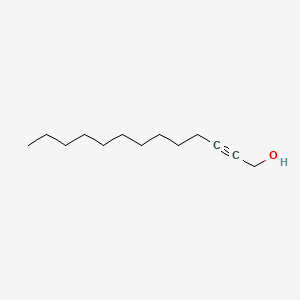

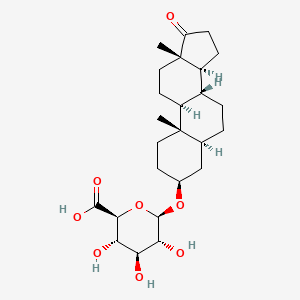

Epiandrosterone b-D-glucuronide is a steroid glucuronide conjugate, which means it is a steroid molecule linked to a glucuronic acid moiety. This compound is a metabolite of epiandrosterone, a steroid hormone with weak androgenic activity. Epiandrosterone b-D-glucuronide is primarily found in human urine and is used as a biomarker for various physiological and pathological conditions .

科学的研究の応用

Epiandrosterone b-D-glucuronide has several scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the quantification of steroid glucuronides.

Biology: Serves as a biomarker for studying steroid metabolism and hormonal balance.

Medicine: Used in clinical studies to monitor steroid hormone levels and diagnose endocrine disorders.

Industry: Employed in the development of anti-doping tests to detect the misuse of anabolic steroids .

作用機序

Target of Action

Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . Therefore, its primary targets are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .

Mode of Action

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . When Epiandrosterone is taken, it immediately converts itself into Dihydrotestosterone (DHT), a potent androgen . This conversion enhances the compound’s interaction with its targets, leading to changes in the body that reflect increased androgenic activity .

Biochemical Pathways

Epiandrosterone can be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . These pathways highlight the compound’s role in the broader steroid hormone biosynthesis process . The downstream effects of these pathways include the regulation of various physiological processes, such as the development of male secondary sexual characteristics and the regulation of metabolism .

Pharmacokinetics

It is known that glucuronidation, a major phase ii metabolic pathway, plays a significant role in the metabolism of epiandrosterone . This process increases the compound’s water solubility, facilitating its excretion in the urine .

Result of Action

The conversion of Epiandrosterone to DHT leads to increased androgenic activity . This can result in various molecular and cellular effects, such as the promotion of protein synthesis and the inhibition of protein catabolism . Additionally, Epiandrosterone has been suggested to promote fat loss by influencing hypolipidemic pathways .

生化学分析

Biochemical Properties

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . The glucuronide conjugate, Epiandrosterone Glucuronide, is formed when Epiandrosterone is metabolized in the body .

Cellular Effects

Epiandrosterone indirectly promotes the uptake of amino acids by the cells and its consequent conversion to protein building . It also minimizes the catabolism of muscle proteins . Epiandrosterone Glucuronide, being a metabolite of Epiandrosterone, may have similar effects on cells.

Molecular Mechanism

Epiandrosterone exerts its effects at the molecular level through its metabolism. It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase

Metabolic Pathways

Epiandrosterone is involved in the metabolic pathway of testosterone and DHT . It is produced from DHEA by the enzyme 5α-reductase and can also be produced from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase

準備方法

Synthetic Routes and Reaction Conditions

Epiandrosterone b-D-glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the conjugation of epiandrosterone with glucuronic acid under optimized conditions, followed by purification using solid-phase extraction . Another method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of steroid hormone glucuronides in human urine .

Industrial Production Methods

The industrial production of Epiandrosterone b-D-glucuronide typically involves the use of 4-androstenedione as a raw material. The reaction conditions are mild, making the process suitable for large-scale production. The method involves the synthesis of epiandrosterone, which is then conjugated with glucuronic acid to form Epiandrosterone b-D-glucuronide .

化学反応の分析

Types of Reactions

Epiandrosterone b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: Conversion to epiandrosterone sulfate.

Reduction: Conversion back to epiandrosterone.

Substitution: Formation of other steroid glucuronides.

Common Reagents and Conditions

Common reagents used in these reactions include glucuronic acid, β-glucuronidase, and various solvents for purification. The conditions typically involve mild temperatures and pH levels to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include epiandrosterone sulfate, other steroid glucuronides, and free epiandrosterone .

類似化合物との比較

Similar Compounds

- Androsterone Glucuronide

- Etiocholanolone Glucuronide

- Dihydrotestosterone Glucuronide

- Dehydroepiandrosterone Glucuronide

- Testosterone Glucuronide

Uniqueness

Epiandrosterone b-D-glucuronide is unique due to its specific metabolic pathway and its role as a biomarker for steroid metabolism. Unlike other steroid glucuronides, it has a prolonged detectability, making it valuable in anti-doping tests .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-PALHZPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437848 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-00-5 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)